molecular formula C8H11BrN2 B6308588 3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole CAS No. 2057507-56-7

3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole

Cat. No. B6308588
CAS RN: 2057507-56-7
M. Wt: 215.09 g/mol
InChI Key: QXHPGMLRFVKANA-UHFFFAOYSA-N
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Description

“3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole” is a chemical compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is “3-bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” and its InChI code is "1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3" . The compound’s structure can be represented by the SMILES notation "CC1©CC2=C(Br)C=NN2C1" .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at 0-8 °C .

Scientific Research Applications

Pyrazoles and their derivatives, including "3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole", have attracted significant attention in scientific research due to their diverse therapeutic potentials and roles in medicinal chemistry. These compounds are central to the development of various pharmacological agents, highlighting the importance of understanding their synthesis, applications, and biological activities.

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives involves various methods, including microwave-assisted preparation, which offers advantages such as cleaner chemistry, reduced reaction times, improved yield efficiency, and safety. These methods enable the production of pyrazole compounds that play a crucial role in organic chemistry and pharmaceutical applications (Sakhuja, Panda, & Bajaj, 2012).

Therapeutic Applications

Pyrazole derivatives are known for their wide range of pharmacological effects. They have been explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. The exploration of these compounds has led to the development of new drug candidates bearing the pyrazole moiety with potential clinical applications (Ganguly & Jacob, 2017). Recent studies have also focused on the multicomponent synthesis of biologically active molecules containing the pyrazole moiety, highlighting the importance of these compounds in the quest for developing more effective drugs (Becerra, Abonía, & Castillo, 2022).

Heterocyclic Chemistry and Drug Discovery

Pyrazoles are integral to heterocyclic chemistry, serving as precursors or core structures in a variety of compounds with significant agrochemical and pharmaceutical activities. Their versatility and the potential for dynamic applications have been extensively explored, leading to the synthesis of novel pyrazole derivatives with high biological effects (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are “Causes skin irritation”, “May cause an allergic skin reaction”, “Causes serious eye irritation”, and "May cause respiratory irritation" . The precautionary statements include “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .

properties

IUPAC Name

3-bromo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHPGMLRFVKANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole

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